molecular formula C30H11BrCl2O2 B12655753 Bromo-6,14-dichloropyranthrene-8,16-dione CAS No. 35884-41-4

Bromo-6,14-dichloropyranthrene-8,16-dione

Katalognummer: B12655753
CAS-Nummer: 35884-41-4
Molekulargewicht: 554.2 g/mol
InChI-Schlüssel: AZJLRVZBHVOEEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bromo-6,14-dichloropyranthrene-8,16-dione: is a chemical compound with the molecular formula C30H11BrCl2O2 and a molecular weight of 554.21714 g/mol . This compound is characterized by its unique structure, which includes bromine and chlorine atoms attached to a pyranthrene backbone. It is primarily used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bromo-6,14-dichloropyranthrene-8,16-dione typically involves the bromination and chlorination of pyranthrene derivatives. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps to ensure the selective substitution of bromine and chlorine atoms at the desired positions on the pyranthrene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification . The use of automated systems and controlled reaction conditions ensures consistent quality and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

Bromo-6,14-dichloropyranthrene-8,16-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dehalogenated compounds. Substitution reactions result in the formation of various functionalized pyranthrene derivatives .

Wissenschaftliche Forschungsanwendungen

Bromo-6,14-dichloropyranthrene-8,16-dione has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Bromo-6,14-dichloropyranthrene-8,16-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to different biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Bromo-6,14-dichloropyranthrene-8,16-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of bromine and chlorine atoms, which imparts distinct chemical and physical properties, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

35884-41-4

Molekularformel

C30H11BrCl2O2

Molekulargewicht

554.2 g/mol

IUPAC-Name

1-bromo-6,14-dichloropyranthrene-8,16-dione

InChI

InChI=1S/C30H11BrCl2O2/c31-21-7-3-6-13-16-9-18-22(32)10-19-24-15(12-4-1-2-5-14(12)29(19)34)8-17-23(33)11-20(30(35)26(13)21)25(16)28(17)27(18)24/h1-11H

InChI-Schlüssel

AZJLRVZBHVOEEH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C5C6=C4C7=C3C(=CC(=C7C=C6C8=C(C5=O)C(=CC=C8)Br)Cl)C2=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.